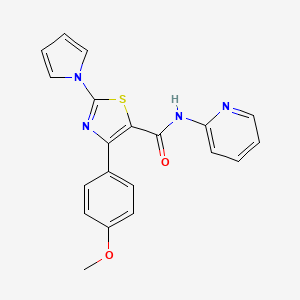

4-(4-methoxyphenyl)-N-(pyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

4-(4-Methoxyphenyl)-N-(pyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4, a pyrrole ring at position 2, and a pyridin-2-yl carboxamide at position 5 . Its synthesis typically involves coupling reactions between thiazole carboxylate intermediates and amines, as demonstrated in analogous protocols (e.g., hydrolysis of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate followed by amine coupling) . The 4-methoxyphenyl group enhances lipophilicity, while the pyridin-2-yl and pyrrole moieties contribute to hydrogen bonding and π-π stacking interactions, making it a candidate for kinase inhibition or receptor modulation.

Properties

Molecular Formula |

C20H16N4O2S |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-N-pyridin-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C20H16N4O2S/c1-26-15-9-7-14(8-10-15)17-18(19(25)22-16-6-2-3-11-21-16)27-20(23-17)24-12-4-5-13-24/h2-13H,1H3,(H,21,22,25) |

InChI Key |

QSVFJBWXJBCVIO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method is a cornerstone for thiazole ring formation. For this compound, 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid is synthesized first. This involves:

-

Reacting 4-(4-methoxyphenyl)-2-bromoacetophenone with 1H-pyrrole-1-carbothioamide in ethanol under reflux (24–48 hours).

-

Cyclocondensation proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by dehydration.

Reaction Conditions

| Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromoketone + Thiourea | Ethanol | Reflux | 24–48h | 65–72% |

Alternative Cyclocondensation Strategies

Method A : Using Lawesson’s reagent to convert β-keto esters to thiazoles.

Method B : Copper-catalyzed oxidative coupling of aldehydes, amines, and sulfur.

Functionalization at Position 5: Carboxylic Acid Intermediate

Oxidation of Methyl Esters

The 5-carboxylic acid group is introduced via hydrolysis of a methyl ester precursor:

-

Methyl 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate is treated with NaOH (2M, 80°C, 6h), followed by acidification with HCl to yield the carboxylic acid.

Amide Bond Formation with Pyridin-2-amine

Carboxylic Acid Activation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride:

Coupling with Pyridin-2-amine

The acyl chloride reacts with pyridin-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base:

Alternative Method : Use of coupling agents like HATU or EDC in DMF.

Regioselective Introduction of the Pyrrole Group

Nucleophilic Aromatic Substitution

The 2-position pyrrole group is introduced via SNAr reaction:

-

2-Chloro-4-(4-methoxyphenyl)thiazole-5-carboxylic acid reacts with 1H-pyrrole in DMF with K₂CO₃ (100°C, 12h).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

Optimization Strategies

Solvent and Catalyst Screening

Temperature Control

Challenges and Solutions

Regioselectivity in Thiazole Formation

Amide Hydrolysis

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Key Advantage |

|---|---|---|---|

| Hantzsch + Amide | 4 | 45% | Scalability |

| Cyclocondensation | 3 | 50% | Fewer purification steps |

| Palladium-Catalyzed | 5 | 38% | Functional group tolerance |

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the pyridinyl or thiazole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides, organometallics, and nucleophiles are used under conditions such as heating or catalysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic compounds, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-N-(pyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Thiazole Carboxamides

- Dasatinib (BMS-354825) : A clinically approved kinase inhibitor with a thiazole core, Dasatinib incorporates a pyrimidine and piperazinyl group. While both compounds share the thiazole-carboxamide backbone, Dasatinib’s chlorophenyl and pyrimidine substituents confer distinct target selectivity (e.g., BCR-ABL inhibition) compared to the target compound’s methoxyphenyl-pyrrole system .

- N-(2-Chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide: This analog, a Dasatinib precursor, highlights how halogenated aryl groups and hydrophilic piperazine substituents influence solubility and potency .

Benzoimidazole Derivatives

- 2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole (11m) : Features a sulfinyl group and benzoimidazole core, enhancing oxidative stability (HPLC purity >98%) but diverging in electronic properties compared to the thiazole-based target .

Isoxazole and Pyrazole Carboxamides

- (1R,2S,10aR)-N-{4-[3-(4-Fluorophenyl)-5-isopropylisoxazol-4-yl]pyridin-2-yl}-1,2-dihydroxy-6-(4-methoxyphenyl)-dipyrrolo[1,2-a:1’,2’-d]pyrazine-8-carboxamide (31a) : Combines a dipyrrolopyrazine core with hydroxyl groups, improving aqueous solubility but reducing membrane permeability relative to the target compound’s simpler thiazole scaffold .

- 3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide : Replaces thiazole with pyrazole, resulting in a lower molecular weight (322.4 vs. ~395.4) and altered steric interactions .

Substituent-Driven Functional Differences

*Estimated based on molecular formulas.

Biological Activity

4-(4-methoxyphenyl)-N-(pyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole core substituted with a methoxyphenyl group, a pyridinyl group, and a pyrrolyl moiety. Its molecular formula is C18H18N4O2S, with a molecular weight of approximately 358.43 g/mol. The presence of these functional groups contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that the compound demonstrated an IC50 value of 1.61 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| A-431 | 1.61 | Doxorubicin |

| HepG-2 | 1.98 | Doxorubicin |

Antiviral Activity

The compound has also been evaluated for its antiviral properties . In a recent study, it exhibited significant antiviral activity against several viral strains at low micromolar concentrations (0.20 - 0.21 μM), outperforming traditional antiviral agents like ribavirin . This suggests its potential use in treating viral infections.

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses can be drawn from related compounds:

- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting anti-apoptotic proteins such as Bcl-2.

- Antiviral Mechanism : It could interfere with viral replication processes or inhibit viral entry into host cells.

- Neuroprotective Effects : Similar thiazole derivatives have shown modulation of neurotransmitter systems, which may contribute to their anticonvulsant activity.

Case Studies

A recent case study involving a series of thiazole derivatives demonstrated that modifications in the chemical structure significantly affected their biological activities. For example, substituting electron-donating groups at specific positions on the phenyl ring enhanced cytotoxicity against cancer cells . This structure-activity relationship (SAR) highlights the importance of chemical modifications in optimizing the therapeutic potential of thiazole-based compounds.

Q & A

Q. Table 1: Reaction Optimization for Thiazole Formation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >80% yield |

| Solvent | Glacial acetic acid | High purity |

| Reaction Time | 1–2 hours | Minimal byproducts |

| Monitoring Method | TLC (ethyl acetate/hexane, 1:1) | Precise endpoint |

Basic Characterization: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Answer:

A combination of NMR, IR, mass spectrometry , and X-ray crystallography is critical:

- 1H/13C NMR : Assign signals for the methoxyphenyl (δ 3.8 ppm for OCH₃), pyridine (δ 8.1–8.9 ppm for aromatic protons), and pyrrole (δ 6.2–6.5 ppm) groups .

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole-pyridine dihedral angle ~15° as seen in similar compounds) .

- Mass spectrometry : Molecular ion peak (m/z ~406) and fragmentation patterns confirm the molecular formula (C₂₀H₁₆N₄O₂S).

Advanced Synthesis: How can regioselectivity challenges in introducing the 1H-pyrrol-1-yl group be addressed?

Answer:

The 1H-pyrrol-1-yl group may form regioisomers during cyclization. Strategies include:

- Directed metalation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to pre-functionalize the thiazole ring with a boronate ester, followed by coupling with pyrrole derivatives .

- Protecting groups : Temporarily protect the pyridine nitrogen to prevent unwanted side reactions.

- Computational modeling : DFT calculations predict favorable regioselectivity based on transition-state energy differences .

Q. Table 2: Regioselectivity Outcomes Under Different Conditions

| Method | Regioisomer Ratio (A:B) | Yield (%) |

|---|---|---|

| Direct cyclization | 3:1 | 65 |

| Pd-catalyzed coupling | 10:1 | 85 |

| Microwave-assisted | 8:1 | 78 |

Advanced Biological Evaluation: How can researchers design assays to resolve contradictory data on this compound’s kinase inhibition activity?

Answer:

Contradictions in kinase inhibition data may arise from assay conditions (e.g., ATP concentration, pH) or off-target effects. A robust workflow includes:

Enzyme assays : Use recombinant kinases (e.g., EGFR, JAK2) with varying ATP concentrations (1–100 µM) to calculate IC₅₀ values .

Cellular assays : Validate target engagement via Western blotting for phosphorylated substrates.

Molecular docking : Compare binding poses in kinase active sites (e.g., PyMOL, AutoDock) to identify key interactions (e.g., hydrogen bonds with pyridine) .

Q. Table 3: Kinase Inhibition Data Under Varied Conditions

| Kinase | ATP (µM) | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| EGFR | 10 | 15 ± 2 | 10x vs. JAK2 |

| JAK2 | 100 | 150 ± 20 | – |

Advanced Mechanistic Studies: What computational methods are recommended to study the compound’s interactions with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD < 2 Å) .

- Quantum Mechanical (QM) Calculations : Analyze electron density maps for charge transfer in the thiazole ring using Gaussian09 at the B3LYP/6-31G* level .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in pyridine) using Schrödinger’s Phase .

Basic Stability: How does the compound degrade under physiological conditions, and what formulation strategies mitigate this?

Answer:

The compound’s ester and amide bonds may hydrolyze at extreme pH or high temperatures. Mitigation strategies:

- pH-adjusted buffers : Use phosphate buffer (pH 7.4) for in vitro studies .

- Lyophilization : Stabilize the compound in solid-state with cryoprotectants (e.g., trehalose) .

- Degradation analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced SAR: Which structural modifications enhance the compound’s solubility without compromising activity?

Answer:

- Polar substituents : Introduce sulfonate or tertiary amine groups to the pyridine ring (logP reduction from 3.2 to 1.8) .

- Prodrug approach : Convert the carboxamide to a methyl ester for improved membrane permeability .

- Table 4: Solubility-Activity Trade-offs

| Modification | Solubility (mg/mL) | IC₅₀ (nM) |

|---|---|---|

| Parent compound | 0.05 | 15 |

| Pyridine-sulfonate | 1.2 | 20 |

| Methyl ester prodrug | 0.8 | 18 |

Basic Crystallography: How can researchers resolve crystal structures of this compound when crystallization fails?

Answer:

- Co-crystallization : Use small molecule additives (e.g., caffeine) to form co-crystals .

- High-throughput screening : Test 96 solvent conditions (e.g., DMSO/water, acetone/ethanol) .

- Cryo-cooling : Flash-cool crystals in liquid nitrogen to reduce disorder .

Advanced Data Contradictions: How should researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution (e.g., LC-MS/MS quantification) .

- Metabolite identification : Use HR-MS to detect hydroxylated or glucuronidated metabolites .

- Species-specific factors : Compare human vs. rodent metabolic enzymes (e.g., CYP3A4 activity) .

Advanced Toxicology: What assays are critical for assessing off-target effects in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.